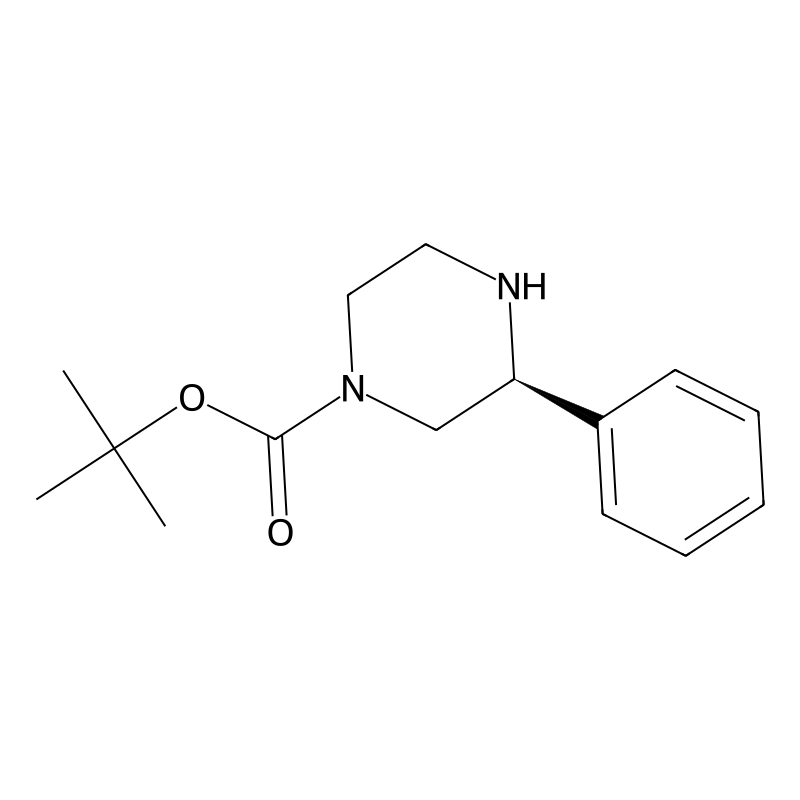

tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Precursor for Functionalized Piperazines

The presence of the tert-butyl (Boc) protecting group suggests Boc-3-phenylpiperazine could serve as a precursor for the synthesis of various functionalized piperazines. The Boc group can be selectively removed under acidic conditions, allowing for further chemical modifications at the nitrogen atom.

Bioisostere Scaffold

The piperazine ring structure is a common bioisostere for other nitrogen-containing heterocycles found in biologically active molecules. By replacing an existing functional group with a piperazine ring, researchers can explore similar biological properties while potentially improving factors like metabolic stability or bioavailability.

Activity Probe Design

The combination of the phenyl group and the piperazine ring creates a scaffold with potential for further derivatization. This could be useful in the design of activity probes, which are molecules that bind to specific biological targets. By attaching various functional groups to Boc-3-phenylpiperazine, researchers could develop probes to study protein-protein interactions or enzyme activity.

Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is an organic compound characterized by its piperazine structure, which includes a tert-butyl ester group and a phenyl substituent. The molecular formula for this compound is C₁₅H₂₂N₂O₂, and it has a molecular weight of approximately 262.35 g/mol. The compound is known for its potential applications in medicinal chemistry and pharmacology due to its structural features that allow for interaction with biological systems .

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpiperazine-1-carboxylic acid and tert-butanol.

- Transesterification: The tert-butyl group can be replaced by other alcohols under acidic or basic conditions, forming different carboxylate esters.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Research indicates that tert-butyl (3S)-3-phenylpiperazine-1-carboxylate exhibits various biological activities, particularly in the central nervous system. It has been studied for its potential as:

- Anxiolytic agent: The compound may influence neurotransmitter systems, particularly serotonin receptors, contributing to anxiety reduction.

- Antidepressant properties: Preliminary studies suggest it could have effects similar to known antidepressants, possibly through modulation of dopaminergic pathways.

- Neuroprotective effects: Some investigations point to its ability to protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease research .

The synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate typically involves several steps:

- Formation of the piperazine ring: This can be achieved through cyclization of appropriate precursors containing an amine and a diketone.

- Carboxylation: The introduction of the carboxylic acid group can be done via carbon dioxide incorporation under high pressure or through the use of carboxylic acid derivatives.

- Esterification: Finally, the reaction of the carboxylic acid with tert-butanol in the presence of an acid catalyst yields the desired tert-butyl ester.

These methods highlight the versatility in synthetic approaches to obtain this important compound .

Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate finds applications in various fields:

- Pharmaceutical Research: Its potential therapeutic effects make it a candidate for developing new anxiolytic or antidepressant medications.

- Chemical Biology: It serves as a tool compound for studying receptor interactions and signaling pathways in neuroscience.

- Synthetic Chemistry: The compound is useful in synthesizing other piperazine derivatives, expanding the library of bioactive molecules .

Studies on the interactions of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate with various receptors have shown:

- Serotonin Receptors: Binding affinity studies indicate that it interacts with serotonin receptor subtypes, which may mediate its anxiolytic effects.

- Dopamine Receptors: Preliminary data suggest potential interactions with dopamine receptors, relevant for mood regulation and reward pathways.

These interaction studies are crucial for understanding the pharmacodynamics and potential side effects associated with this compound .

Several compounds share structural similarities with tert-butyl (3S)-3-phenylpiperazine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-fluorophenyl)piperazine | Piperazine ring with a fluorophenyl substituent | Enhanced selectivity for certain receptors |

| 3-(4-methoxyphenyl)piperazine | Piperazine ring with a methoxyphenyl substituent | Potentially increased lipophilicity |

| N-benzylpiperazine | Benzyl group attached to piperazine | Different pharmacological profile |

The uniqueness of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate lies in its specific combination of steric bulk from the tert-butyl group and the phenolic moiety, which may influence its biological activity and receptor interactions differently than its analogs .